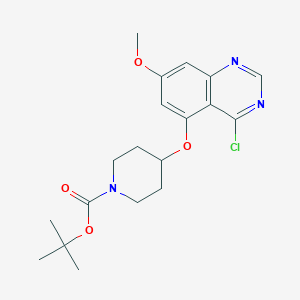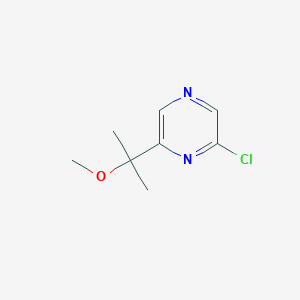
2-Chloro-6-(2-methoxypropan-2-YL)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(2-methoxypropan-2-YL)pyrazine is a chemical compound belonging to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2-methoxypropan-2-YL)pyrazine typically involves the reaction of 2-chloropyrazine with 2-methoxypropan-2-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the chlorine atom by the methoxypropan-2-yl group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(2-methoxypropan-2-YL)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding 2-(2-methoxypropan-2-YL)pyrazine.
Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide or tetrahydrofuran.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: 2-(2-methoxypropan-2-YL)pyrazine.
Substitution: Various substituted pyrazine derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-(2-methoxypropan-2-YL)pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of agrochemicals, flavorings, and fragrances.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(2-methoxypropan-2-YL)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxypropan-2-yl groups can influence the compound’s binding affinity and specificity, thereby modulating its biological activity. Detailed studies on the molecular pathways involved can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(2-methoxyphenyl)pyrazine
- 2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)pyrazine
- 2-Chloro-6-(2-pyridinyl)pyrazine
Uniqueness
2-Chloro-6-(2-methoxypropan-2-YL)pyrazine is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C8H11ClN2O |
|---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
2-chloro-6-(2-methoxypropan-2-yl)pyrazine |
InChI |
InChI=1S/C8H11ClN2O/c1-8(2,12-3)6-4-10-5-7(9)11-6/h4-5H,1-3H3 |
InChI Key |
YCVXHSKQYPNZRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN=CC(=N1)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


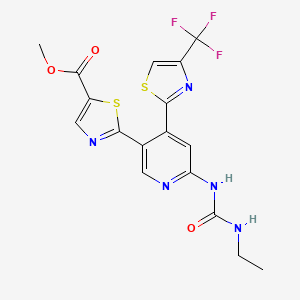
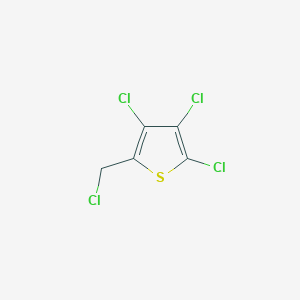
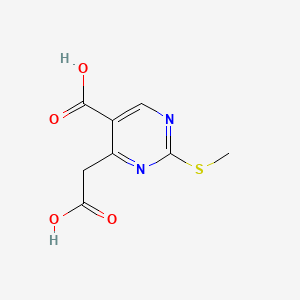
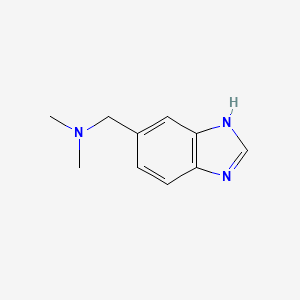
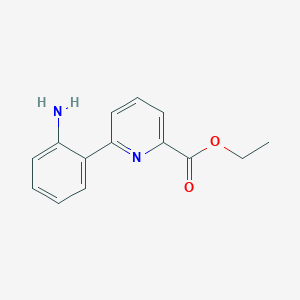
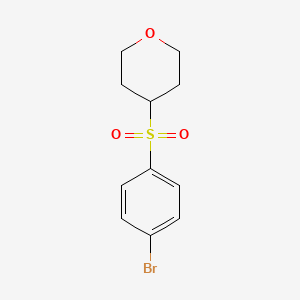
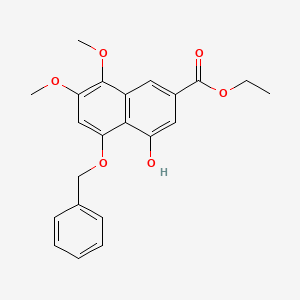
![3-Tosyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B13938487.png)
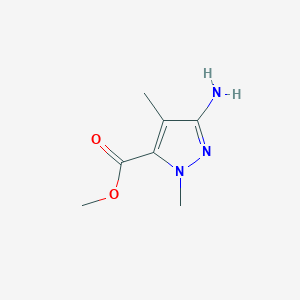
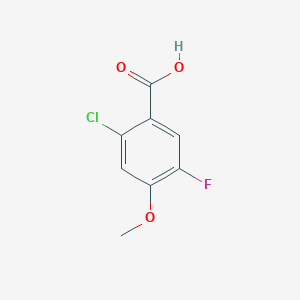
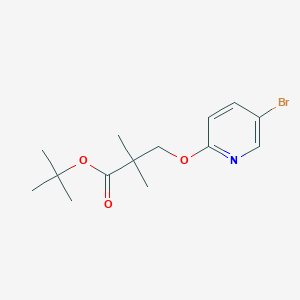
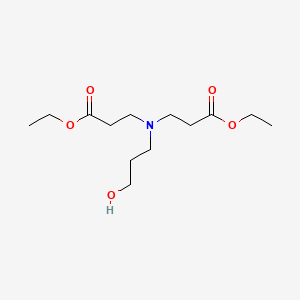
![4-Hydroxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine-8-carboxylic acid](/img/structure/B13938503.png)
